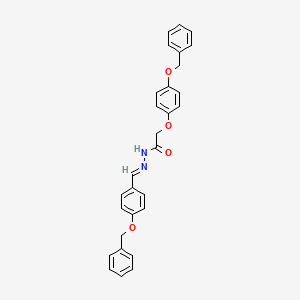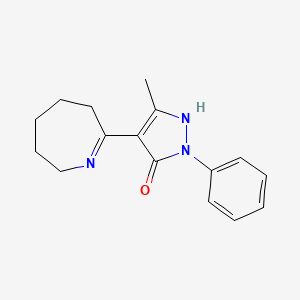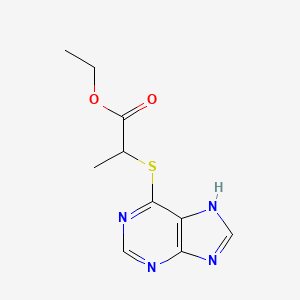![molecular formula C16H12ClN5O2S B15079138 4-{[(E)-(4-chloro-3-nitrophenyl)methylidene]amino}-5-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B15079138.png)
4-{[(E)-(4-chloro-3-nitrophenyl)methylidene]amino}-5-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-{[(E)-(4-chloro-3-nitrophenyl)methylidene]amino}-5-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol is a heterocyclic compound that belongs to the class of triazole derivatives. This compound is of significant interest due to its potential applications in various fields such as medicinal chemistry, agriculture, and materials science. The presence of the triazole ring, along with the chloro, nitro, and methylphenyl groups, contributes to its unique chemical properties and biological activities.
Vorbereitungsmethoden
The synthesis of 4-{[(E)-(4-chloro-3-nitrophenyl)methylidene]amino}-5-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol typically involves the condensation of appropriate aldehydes with hydrazine derivatives, followed by cyclization and thiolation reactions. One common synthetic route includes the reaction of 4-chloro-3-nitrobenzaldehyde with 4-methylphenylhydrazine to form the corresponding hydrazone. This intermediate is then cyclized in the presence of a suitable catalyst to yield the triazole ring. Finally, thiolation is achieved using a sulfur source such as thiourea under basic conditions .
Analyse Chemischer Reaktionen
4-{[(E)-(4-chloro-3-nitrophenyl)methylidene]amino}-5-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as tin(II) chloride or iron powder in acidic conditions.
Substitution: The chloro group can participate in nucleophilic substitution reactions, where it is replaced by nucleophiles like amines or thiols.
Cyclization: The compound can undergo further cyclization reactions to form more complex heterocyclic structures
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry: It exhibits antimicrobial, antifungal, and anticancer activities. It has been investigated as a potential drug candidate for treating bacterial and fungal infections, as well as certain types of cancer.
Agriculture: The compound has shown promise as a pesticide and herbicide due to its ability to inhibit the growth of certain pests and weeds.
Materials Science: It is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties
Wirkmechanismus
The biological activity of 4-{[(E)-(4-chloro-3-nitrophenyl)methylidene]amino}-5-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol is primarily attributed to its ability to interact with various molecular targets and pathways. The compound can inhibit the activity of enzymes involved in essential biological processes, such as DNA replication and protein synthesis. It can also disrupt cell membrane integrity, leading to cell death. The presence of the nitro and chloro groups enhances its ability to penetrate cell membranes and interact with intracellular targets .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 4-{[(E)-(4-chloro-3-nitrophenyl)methylidene]amino}-5-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol include other triazole derivatives with varying substituents. Some examples are:
- 4-{[(E)-(2-chloroquinolin-3-yl)methylidene]amino}-5-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol
- 4-{[(E)-(4-fluorophenyl)methylidene]amino}-5-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol
- 4-{[(E)-(2,4,5-trimethoxyphenyl)methylidene]amino}-5-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol
These compounds share the triazole core structure but differ in their substituents, which can significantly impact their chemical properties and biological activities.
Eigenschaften
Molekularformel |
C16H12ClN5O2S |
|---|---|
Molekulargewicht |
373.8 g/mol |
IUPAC-Name |
4-[(E)-(4-chloro-3-nitrophenyl)methylideneamino]-3-(4-methylphenyl)-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C16H12ClN5O2S/c1-10-2-5-12(6-3-10)15-19-20-16(25)21(15)18-9-11-4-7-13(17)14(8-11)22(23)24/h2-9H,1H3,(H,20,25)/b18-9+ |
InChI-Schlüssel |
VTRUFSCFBTUTQA-GIJQJNRQSA-N |
Isomerische SMILES |
CC1=CC=C(C=C1)C2=NNC(=S)N2/N=C/C3=CC(=C(C=C3)Cl)[N+](=O)[O-] |
Kanonische SMILES |
CC1=CC=C(C=C1)C2=NNC(=S)N2N=CC3=CC(=C(C=C3)Cl)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(5Z)-3-Allyl-5-[(3-{4-[(2-chlorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-YL)methylene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B15079061.png)
![4-(2-Amino-3-cyanopyrrolo[3,2-b]quinoxalin-1-yl)benzoic acid](/img/structure/B15079067.png)
![N'-[1-(4-hydroxyphenyl)ethylidene]-2-thiophenecarbohydrazide](/img/structure/B15079071.png)
![N-(2,4-dimethylphenyl)-2-{[1-(2,5-dimethylphenyl)-1H-tetrazol-5-yl]sulfanyl}acetamide](/img/structure/B15079072.png)
![diisobutyl 4-[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B15079087.png)

![(5E)-2-(4-chlorophenyl)-5-(3,4-dimethoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B15079100.png)
![4-[(E)-{2-[(3-methylphenoxy)acetyl]hydrazinylidene}methyl]phenyl naphthalene-1-carboxylate](/img/structure/B15079108.png)



![(5Z)-3-ethyl-5-{[3-(3-methyl-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B15079122.png)
![2-({5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N'-[(E)-(2-chloro-6-fluorophenyl)methylidene]acetohydrazide](/img/structure/B15079133.png)

